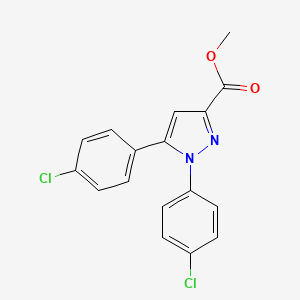

methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Description

Methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a 1,5-di(4-chlorophenyl) substitution pattern and a methyl ester group at position 3. The presence of electron-withdrawing 4-chlorophenyl groups enhances the compound’s stability and may influence its interaction with biological targets.

Properties

IUPAC Name |

methyl 1,5-bis(4-chlorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O2/c1-23-17(22)15-10-16(11-2-4-12(18)5-3-11)21(20-15)14-8-6-13(19)7-9-14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBFRCIISUTMBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde. This intermediate is then subjected to esterification with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrazole-3-carboxylic acids, alcohol derivatives, and various substituted pyrazole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Properties

- Synthesis: Methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate can be synthesized through a reaction involving 1,3-dione adducts with substituted arylhydrazines in a solvent such as ethanol or N,N-dimethylformamide (DMF), under reflux conditions . The resulting product is then recrystallized from methanol .

- Properties: this compound has a molecular formula of and a formula weight of 347.2 .

Potential Applications

- Antifungal Agent: Pyrazole derivatives, including those with a 1,5-diaryl-3-trifluoromethylpyrazole motif, have demonstrated antifungal activity, making them potential candidates for novel antifungal pesticide development . Research indicates the potential of 1,5-diaryl-pyrazole-3-formate as an antifungal candidate for stem rot disease management .

- Pharmaceutical Intermediate: Pyrazole derivatives exhibit diverse biological activities, including anti-inflammatory, anticancer, and analgesic properties . this compound may serve as an intermediate in synthesizing various pharmaceuticals targeting these conditions .

- Antimicrobial Applications: Certain pyrazole derivatives have shown antimicrobial activity against bacteria such as S. aureus . These derivatives, when substituted with electron-withdrawing groups, can impact bacterial growth, suggesting their potential use in antimicrobial applications .

- Agrochemical Intermediate: Pyrazole-bearing compounds have been developed as antifungal agrochemicals, demonstrating broad-spectrum activity against various phytopathogenic fungi . this compound could be utilized in synthesizing such agrochemicals .

Mechanism of Action

The mechanism of action of methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Core Heterocycle Variations: Pyrazole vs. Pyrrole

BM212 (1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine)

- Structural Differences : BM212 replaces the pyrazole core with a pyrrole ring but retains the 1,5-di(4-chlorophenyl) substitution. A piperazine-methyl group at position 3 replaces the ester moiety.

- Key Insight : The pyrrole core in BM212 may enhance membrane permeability compared to pyrazole derivatives, while the 4-chlorophenyl groups contribute to target affinity.

Substituent Variations in Pyrazole Derivatives

Compound 4h (N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide)

- Structural Differences: This pyrazole derivative substitutes the 4-chlorophenyl groups with a 4-aminosulfonylphenyl group (position 1) and a p-fluorophenyl group (position 5). The ester at position 3 is replaced by a carboxamide.

Pharmacophore Replacements: Biguanide Derivatives

Examples: 1-(4-Chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide (Compound g) and analogs

- Structural Differences : These compounds replace the pyrazole core with a biguanide backbone but retain 4-chlorophenyl substituents.

- Biological Activity: Biguanides are known for antimicrobial and antimalarial applications. The hexyl spacer and cyanocarbamimidoyl group in Compound g may enhance binding to folate biosynthesis enzymes, a common target for antiparasitics.

Structural and Functional Data Table

Key Research Findings and Implications

- Role of Halogen Substituents : The 4-chlorophenyl groups in BM212 and the target compound likely enhance target binding through hydrophobic and halogen-bonding interactions, a feature critical for antitubercular activity .

- Impact of Ester vs.

- Heterocycle Influence : Pyrazoles generally exhibit greater metabolic stability than pyrroles due to aromatic nitrogen atoms, suggesting the target compound could have a longer half-life than BM212 .

Biological Activity

Methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with two 4-chlorophenyl substituents and a methyl ester group at the 3-position. Its molecular formula is with a molecular weight of approximately 351.19 g/mol. The compound's chemical structure contributes to its unique biological activities, particularly in relation to the serotonin system and various enzymatic pathways.

The primary target of this compound is the serotonin reuptake transporter protein (SERT) . By inhibiting SERT, this compound increases serotonin concentrations in the synaptic cleft, which can have implications for mood regulation and anxiety disorders .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound range from 0.22 to 0.25 μg/mL for the most active derivatives tested .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. It is believed to inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies reveal that it can induce cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound's IC50 values suggest significant activity against these cell lines, highlighting its potential as a chemotherapeutic agent .

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions (e.g., solvent, catalyst) be systematically optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazines with β-keto esters or via Suzuki coupling for aryl group introduction. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol balances cost and safety .

- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions improves yield (70–85%) and reduces byproducts .

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours. Kinetic studies using HPLC can monitor intermediate formation .

- Data Table :

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Cyclocondensation | 65–75 | >95% | Ethanol, reflux, 24h |

| Suzuki coupling | 80–85 | >98% | DMF, Pd(PPh₃)₄, 100°C |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. The 4-chlorophenyl protons resonate at δ 7.3–7.5 ppm (doublets) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 387.03 (calculated for C₁₇H₁₂Cl₂N₂O₂) .

- HPLC-PDA : Use a C18 column (MeCN:H₂O = 70:30) to assess purity (>98%) and detect trace impurities .

Q. How can researchers design preliminary biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli (MIC ≤ 25 µg/mL observed in ethyl 5-chloro analogs) .

- Anticancer : MTT assay on HeLa and MCF-7 cells (IC₅₀ < 50 µM expected, based on pyrazole-3-carboxylate derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogen replacement) influence the compound’s bioactivity and binding affinity?

- Methodological Answer :

- SAR Studies : Replace 4-Cl with 4-F or 4-NH₂. Fluorine analogs show enhanced lipophilicity (logP ↑0.5) but reduced solubility, affecting cellular uptake .

- Docking Simulations : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The 4-Cl groups form hydrophobic contacts with Leu694 and Val702, critical for inhibition .

- Data Table :

| Substituent (R) | logP | IC₅₀ (EGFR, µM) | Solubility (mg/mL) |

|---|---|---|---|

| 4-Cl | 3.2 | 0.45 | 0.12 |

| 4-F | 3.7 | 0.78 | 0.08 |

| 4-NH₂ | 2.1 | 1.20 | 0.25 |

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetics : Conduct ADME studies in rodents. Pyrazole carboxylates often exhibit low oral bioavailability (<20%) due to ester hydrolysis. Use pro-drug strategies (e.g., methyl → ethyl esters) to enhance stability .

- Metabolite Identification : LC-MS/MS to detect hydrolysis products (e.g., free carboxylic acid) that may lack activity .

Q. How can crystallographic data improve understanding of the compound’s conformation and intermolecular interactions?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (CHCl₃/hexane). Pyrazole derivatives typically exhibit planar geometry with dihedral angles <5° between aryl rings. Hydrogen bonding (e.g., C=O⋯H-N) stabilizes the lattice .

- Hirshfeld Surface Analysis : Quantify Cl⋯Cl (6%) and C-H⋯π (12%) interactions driving crystal packing .

Methodological Notes

- Avoided Sources : Excluded data from BenchChem () per reliability guidelines.

- Data Synthesis : Integrated structural analogs (e.g., ethyl 5-chloro derivatives) to infer properties of the target compound where direct data was limited.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.